molecular formula C29H44Cl2N2O8 B13778291 [R-(R*,R*)]-2-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-2-oxoethyl hexadecanoate CAS No. 60595-52-0

[R-(R*,R*)]-2-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-2-oxoethyl hexadecanoate

Cat. No.: B13778291
CAS No.: 60595-52-0
M. Wt: 619.6 g/mol
InChI Key: DRBVMPGXZZTVQQ-SHQCIBLASA-N
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Description

[R-(R*,R*)]-2-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-2-oxoethyl hexadecanoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dichloroacetyl group, a hydroxy group, and a nitrophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [R-(R*,R*)]-2-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-2-oxoethyl hexadecanoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of ester and amide bonds. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The dichloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structural features may contribute to its activity as an inhibitor or activator of biological pathways.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of [R-(R*,R*)]-2-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-2-oxoethyl hexadecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with its targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • [R-(R,R)]-2-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-2-oxoethyl stearate**
  • [R-(R,R)]-2-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-2-oxoethyl palmitate**

Uniqueness

Compared to similar compounds, [R-(R*,R*)]-2-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-2-oxoethyl hexadecanoate stands out due to its specific chain length and the presence of unique functional groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

60595-52-0

Molecular Formula

C29H44Cl2N2O8

Molecular Weight

619.6 g/mol

IUPAC Name

[2-[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-2-oxoethyl] hexadecanoate

InChI

InChI=1S/C29H44Cl2N2O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-25(34)41-21-26(35)40-20-24(32-29(37)28(30)31)27(36)22-16-18-23(19-17-22)33(38)39/h16-19,24,27-28,36H,2-15,20-21H2,1H3,(H,32,37)/t24-,27-/m1/s1

InChI Key

DRBVMPGXZZTVQQ-SHQCIBLASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl

Origin of Product

United States

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